Morpholine, 4-(p-phenoxymethylbenzyl)-

Description

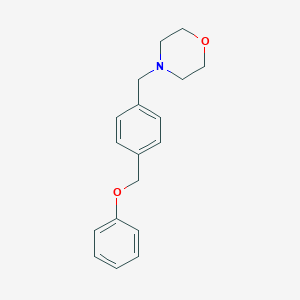

Morpholine, 4-(p-phenoxymethylbenzyl)-, is a substituted morpholine derivative characterized by a benzyl group attached to the morpholine ring at the 4-position. The benzyl group is further substituted at its para position with a phenoxymethyl moiety (-CH₂-O-C₆H₅). This structure combines the morpholine ring’s versatility with the aromatic and ether functionalities of the substituent, making it a candidate for diverse pharmacological and chemical applications.

Properties

CAS No. |

19733-85-8 |

|---|---|

Molecular Formula |

C18H21NO2 |

Molecular Weight |

283.4 g/mol |

IUPAC Name |

4-[[4-(phenoxymethyl)phenyl]methyl]morpholine |

InChI |

InChI=1S/C18H21NO2/c1-2-4-18(5-3-1)21-15-17-8-6-16(7-9-17)14-19-10-12-20-13-11-19/h1-9H,10-15H2 |

InChI Key |

KKZVFODAEIXMLP-UHFFFAOYSA-N |

SMILES |

C1COCCN1CC2=CC=C(C=C2)COC3=CC=CC=C3 |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)COC3=CC=CC=C3 |

Other CAS No. |

19733-85-8 |

Synonyms |

4-[p-(Phenoxymethyl)benzyl]morpholine |

Origin of Product |

United States |

Scientific Research Applications

Anticonvulsant Properties

Recent studies have indicated that compounds similar to morpholine derivatives exhibit significant anticonvulsant activity. For instance, the structure-activity relationship (SAR) analyses have shown that modifications at the benzyl position can enhance the anticonvulsant efficacy of related compounds. Morpholine derivatives have been tested in various seizure models, demonstrating protective effects against chemically induced seizures in rodents .

Neuropharmacological Research

Morpholine derivatives are being investigated for their potential as procognitive agents. These compounds may act as antagonists or inverse agonists at histamine H3 receptors, which are involved in neurotransmitter release regulation. The modulation of these receptors can lead to enhanced cognitive function and memory improvement, making them candidates for treating cognitive disorders such as Alzheimer's disease .

ZNF143 Inhibition

Another area of research involves the inhibitory effects of morpholine derivatives on ZNF143, a transcription factor implicated in various cancers. Compounds with morpholine structures have been identified as potential ZNF143 inhibitors, suggesting a role in cancer therapeutics by modulating gene expression associated with tumor growth .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of benzyl-substituted morpholine derivatives vary significantly based on the substituent’s electronic and steric effects. Below is a comparative analysis of key analogs:

Structural and Functional Comparison

Physicochemical Properties

- Melting Points : Derivatives like N-[5-(4-chlorobenzyl)-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide melt at 238–240°C, indicating high crystallinity due to hydrogen bonding .

- Solubility: Morpholine derivatives with polar groups (e.g., nitro, carboxyl) exhibit improved aqueous solubility, whereas lipophilic substituents (e.g., phenoxymethyl) enhance membrane permeability .

Preparation Methods

Solvent Selection

Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates in nucleophilic substitutions, whereas dichloromethane improves phase separation in oxidations. Recent trends favor 2-methyl-THF as a renewable alternative, though its efficacy for this specific synthesis remains untested.

Catalytic Efficiency

Palladium on carbon (Pd/C) accelerates hydrogenation steps in related morpholine syntheses, but its use here may require modifications to avoid over-reduction of the phenoxymethyl group.

Purification Challenges

The lipophilic phenoxymethylbenzyl group complicates crystallization. Gradient silica gel chromatography or preparative HPLC may be necessary, albeit increasing costs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(p-phenoxymethylbenzyl)morpholine derivatives?

- Methodology : Benzylmorpholine analogs are synthesized via protocols involving alkylation or coupling reactions. For example, substituted benzyl halides are reacted with morpholine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group. MiniBlock® automated synthesis systems can optimize reaction parameters (temperature, solvent, catalyst) for high-throughput production . Purification typically involves column chromatography or recrystallization.

Q. How is the crystal structure of this compound determined experimentally?

- Methodology : X-ray crystallography using programs like SHELXL (part of the SHELX suite) is standard. Single crystals are grown via slow evaporation, and diffraction data are collected. Structure refinement accounts for disorder or twinning, with validation metrics (R-factor, residual density) ensuring accuracy. SHELXTL (Bruker AXS) interfaces with diffraction hardware for streamlined analysis .

Q. What spectroscopic techniques are used to characterize this morpholine derivative?

- Methodology :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm, morpholine methylenes at δ 3.4–3.8 ppm).

- FT-IR : Peaks at ~1110 cm⁻¹ (C-O-C ether stretch) and ~2850 cm⁻¹ (C-H stretch in morpholine).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₂₀H₂₃NO₂: 310.1804).

Q. How is aqueous solubility measured for pharmacokinetic studies?

- Methodology : The shake-flask method in phosphate-buffered saline (pH 7.4) is used. Turbidity is monitored via UV/Vis (e.g., λ = 600 nm) to detect precipitation. For precise quantification, HPLC with a calibration curve quantifies dissolved compound. Example solubility: 180–184 μM for analogs like 4-(2-chlorobenzyl)morpholine .

Advanced Research Questions

Q. How do structural modifications impact metabolic stability in cytochrome P450 assays?

- Methodology :

- Recombinant CYP Incubations : Incubate the compound with CYP2A13/3A4 isozymes and NADPH. Monitor depletion via LC-MS/MS over time.

- Data Analysis : Calculate intrinsic clearance (CLint) using the half-life method. Substituents like halogens (Cl, F) reduce metabolic liability by blocking oxidation sites. For example, 4-(2-chloro-6-fluorobenzyl)morpholine shows 2-fold higher stability than non-halogenated analogs .

Q. What strategies resolve contradictions in reported biological activity (e.g., antimicrobial vs. anti-inflammatory)?

- Methodology :

- Dose-Response Profiling : Test the compound across concentrations (e.g., 1–100 μM) in multiple assays (MIC for antimicrobial, COX-2 inhibition for anti-inflammatory).

- Orthogonal Assays : Validate target engagement (e.g., SPR binding for enzyme inhibition, cytokine ELISA for anti-inflammatory effects).

- Structural Analog Comparison : Compare with known bioactive morpholines (e.g., Linezolid’s 4-phenylmorpholine moiety) to identify SAR trends .

Q. How can computational modeling guide the design of selective inhibitors?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., CYP2A13 active site). Prioritize analogs with strong hydrogen bonds to heme iron.

- MD Simulations : GROMACS simulations (100 ns) assess binding stability. Modifications like thiomorpholine (replacing O with S) may enhance hydrophobic interactions .

Q. What experimental controls are critical in toxicity assessments?

- Methodology :

- In Vitro : Include positive controls (e.g., cisplatin for cytotoxicity in HepG2 cells) and vehicle controls (DMSO <0.1%). Measure IC50 and compare to clinical candidates.

- In Vivo : Use OECD guidelines for acute toxicity (e.g., LD50 in rodents). Monitor biomarkers (ALT/AST for liver damage, BUN for kidney stress) .

Q. How is regioselectivity achieved in electrophilic substitution reactions on the morpholine ring?

- Methodology :

- Directing Groups : Install electron-donating groups (e.g., -OMe) para to the reaction site to direct electrophiles.

- Lewis Acid Catalysis : Use AlCl₃ to stabilize transition states in Friedel-Crafts alkylation. Confirmed by NMR monitoring of intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.